molecular formula C10H12N2S B1529250 1-(1-Benzothiophen-3-yl)ethane-1,2-diamine CAS No. 1250089-90-7

1-(1-Benzothiophen-3-yl)ethane-1,2-diamine

Cat. No. B1529250
CAS RN: 1250089-90-7
M. Wt: 192.28 g/mol
InChI Key: PGDBMRTYHJMUIT-UHFFFAOYSA-N
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Description

“1-(1-Benzothiophen-3-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 1250089-90-7 . It has a molecular weight of 192.28 and its IUPAC name is 1-(1-benzothien-3-yl)-1,2-ethanediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2S/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9H,5,11-12H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Schiff Base Ligands Synthesis

Schiff base ligands, formed from diamines and aromatic aldehydes, have been characterized through spectroscopic methods and theoretical analyses, indicating their potential in various chemical applications due to their geometric and electronic properties (Uluçam & Yenturk, 2019).

Catalytic Applications

Ruthenium(II)-NNN pincer complexes have been synthesized for the efficient coupling of aromatic diamines and alcohols to form 1H-benzo[d]imidazoles, highlighting the catalytic versatility of diamine derivatives (Li et al., 2018).

Heterocyclic Synthesis

Benzothiophene derivatives have been synthesized via heterocyclodehydration reactions, showcasing the utility of diamine derivatives in constructing complex heterocyclic systems with potential for further functionalization (Gabriele et al., 2011).

Metal-Organic Frameworks (MOFs)

The synthesis and characterization of conducting copolymers of thiophene derivatives with diamines demonstrate the potential of these materials in electronic and optoelectronic devices due to their electrical conductivity and thermal stability (Turac, Sahmetlioglu, & Toppare, 2014).

properties

IUPAC Name

1-(1-benzothiophen-3-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9H,5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDBMRTYHJMUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzothiophen-3-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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